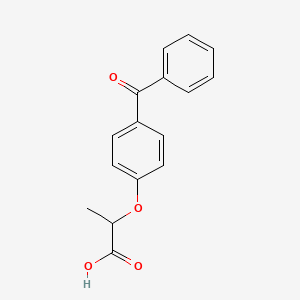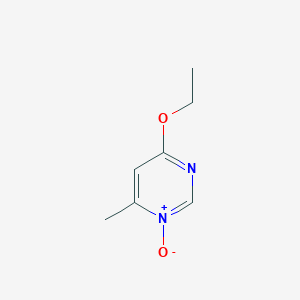
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, which is an aromatic, heterocyclic compound similar to pyridine. Pyrimidine derivatives are known for their wide occurrence in nature and their significant role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multicomponent reactions and condensation processes. For Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide, one common synthetic route includes the condensation of ethyl acetoacetate with amidines under catalytic conditions. This reaction typically requires a base such as ammonium acetate and can be facilitated by various catalysts like ZnCl2 .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the desired compounds in high yields .
化学反応の分析
Types of Reactions
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .
科学的研究の応用
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in various biological processes, including enzyme inhibition and DNA interaction.
Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the bio-synthesis of PGI2. Additionally, it decreases pulmonary hypertension .
類似化合物との比較
Similar Compounds
Pyrimidine: An aromatic, heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 2
Uniqueness
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an ethoxy group at position 4 and a methyl group at position 6. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
58530-73-7 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
4-ethoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-4-6(2)9(10)5-8-7/h4-5H,3H2,1-2H3 |
InChIキー |
RKROEUQWSQHEIC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=[N+](C(=C1)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)
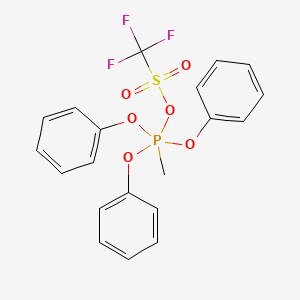
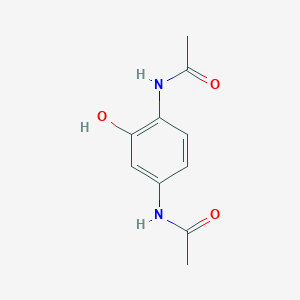
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
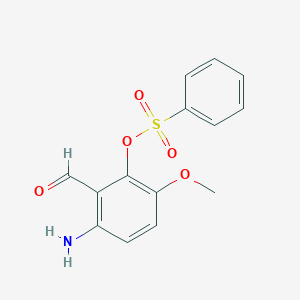
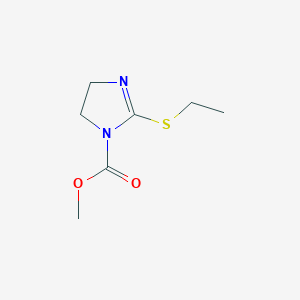
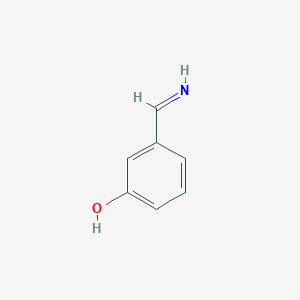
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)
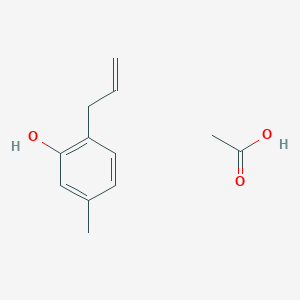
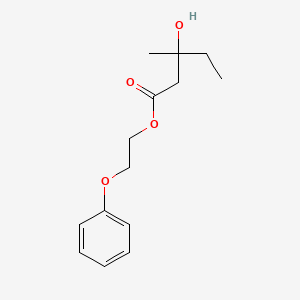
![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)
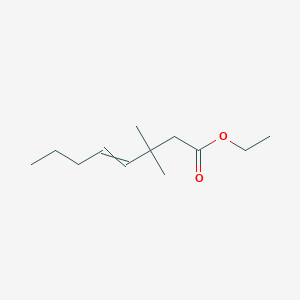
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)
